3-(Styrylthio)propanoic acid

描述

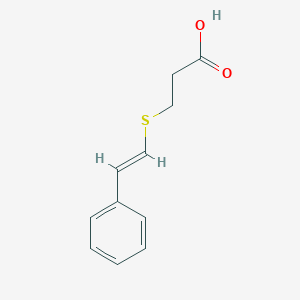

3-(Styrylthio)propanoic acid is an organic compound characterized by the presence of a styryl group attached to a thioether linkage, which is further connected to a propanoic acid moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Styrylthio)propanoic acid typically involves the reaction of styrene with thiol-containing compounds under specific conditions. One common method includes the thiol-ene reaction, where styrene reacts with 3-mercaptopropanoic acid in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under thermal or photochemical conditions .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the process generally involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

化学反应分析

General Reactivity of Thioether-Functionalized Propanoic Acids

Thioether groups (R–S–R') in propanoic acids exhibit distinct reactivity due to the sulfur atom's nucleophilicity and potential for oxidation. Key reaction pathways observed in related compounds include:

Oxidation Reactions

3-(Methylthio)propanoic acid undergoes oxidation to form sulfoxides or sulfones depending on conditions:

-

H₂O₂ (mild): Forms sulfoxide derivatives (e.g., 3-(methylsulfinyl)propanoic acid) .

-

KMnO₄ (strong): Yields sulfones (e.g., 3-(methylsulfonyl)propanoic acid) .

Esterification and Functionalization

The carboxylic acid group enables classic esterification:

-

Reaction with methanol/H₂SO₄ : Produces methyl esters (e.g., methyl 3-(methylthio)propanoate), utilized in fragrance synthesis .

-

Grignard Reagent Interaction : Ethyl magnesium bromide reacts with the acid to form tertiary alcohols .

Biochemical Activity

3-(Methylthio)propanoic acid exhibits:

-

Antifungal/Nematicidal Activity : Disrupts mitochondrial function in Meloidogyne incognita (root-knot nematodes) via thioether-mediated redox interference .

-

Cell Differentiation Induction : Ethyl ester derivatives promote differentiation in colon cancer cells (RCM-1) .

Comparative Data for Tritylthio Derivatives

3-(Tritylthio)propanoic acid (CAS 27144-18-9) demonstrates unique reactivity due to the trityl group’s steric bulk:

| Property | 3-(Methylthio)propanoic Acid | 3-(Tritylthio)propanoic Acid |

|---|---|---|

| Solubility | Water-miscible | Low (soluble in CH₂Cl₂, DMF) |

| Oxidation Susceptibility | High | Moderate (steric shielding) |

| Biological Activity | Antifungal/Nematicidal | Limited (steric hindrance) |

| Synthetic Utility | Intermediate in drug design | Protecting group strategies |

Hypothetical Reactivity of 3-(Styrylthio)propanoic Acid

While no direct data exists, the styrylthio group (C₆H₅–CH=CH–S–) would likely confer:

-

Enhanced Conjugation : π-electrons from the styryl group could stabilize radical intermediates during oxidation.

-

Photoreactivity : Potential for [2+2] cycloaddition under UV light due to the conjugated diene system.

-

Polymerization : Thioether-vinyl motifs may participate in radical-initiated polymerization.

Critical Analysis of Data Gaps

-

No peer-reviewed studies on This compound were identified in the provided sources.

-

Predictions are based on analogs (methylthio/tritylthio), which may not fully represent styrylthio reactivity.

-

Experimental validation (e.g., DFT calculations, kinetic studies) is required for confirmation.

科学研究应用

3-(Styrylthio)propanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological thiols and proteins.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of polymers and other industrial chemicals due to its reactive functional groups.

作用机制

The mechanism by which 3-(Styrylthio)propanoic acid exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The styryl group may also facilitate interactions with aromatic amino acids in proteins, influencing their function and stability.

相似化合物的比较

3-(Phenylthio)propanoic acid: Similar structure but lacks the styryl group, resulting in different reactivity and applications.

3-(Benzylthio)propanoic acid:

Uniqueness: 3-(Styrylthio)propanoic acid is unique due to the presence of the styryl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems or in reactions where the conjugated double bond of the styryl group plays a crucial role.

生物活性

3-(Styrylthio)propanoic acid, an organic compound featuring a styryl group attached to a thioether linkage and a propanoic acid moiety, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's IUPAC name is 3-[(E)-2-phenylethenyl]sulfanylpropanoic acid , with the following structural characteristics:

- Molecular Formula: C₁₁H₁₂O₂S

- Molecular Weight: 220.28 g/mol

- InChI Key: KFDYJVLPKDVZJC-SOFGYWHQSA-N

This compound interacts with biological systems primarily through its thioether group, which can bind to thiol-containing proteins and enzymes. This interaction may inhibit enzymatic activities, thereby affecting various biochemical pathways. Notably, the styryl group enhances interactions with aromatic amino acids in proteins, influencing their stability and function.

Key Mechanisms:

- Inhibition of Protein Aggregation: The compound has been studied for its role in modulating heat shock proteins (HSPs), particularly Hsp27. It may stabilize oligomeric forms of Hsp27 under stress conditions, which is crucial for maintaining cellular proteostasis .

- Antioxidant Activity: The thioether moiety contributes to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. This is particularly relevant in the context of breast cancer, where it has been demonstrated to inhibit proliferation and promote apoptosis .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It appears to modulate inflammatory cytokine production, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Hsp27 Modulation:

- Anticancer Activity Assessment:

-

Inflammation Model Study:

- Objective: Assess anti-inflammatory effects in a murine model.

- Findings: Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Data Table: Summary of Biological Activities

属性

IUPAC Name |

3-[(E)-2-phenylethenyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S/c12-11(13)7-9-14-8-6-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,12,13)/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDYJVLPKDVZJC-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。